molecular formula C62H79N13O14S2 B10848182 Des-AA1,2,4,13-[D-Trp8]SRIF

Des-AA1,2,4,13-[D-Trp8]SRIF

Cat. No.: B10848182
M. Wt: 1294.5 g/mol
InChI Key: AQDRYTXOCJPYQG-WJYXJFIFSA-N
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Description

Des-AA1,2,4,13-[D-Trp8]SRIF is a synthetic analog of somatostatin, a peptide hormone that regulates the endocrine system and affects neurotransmission and cell proliferation. This compound is specifically designed to interact with somatostatin receptors, particularly somatostatin receptor type 2 (SSTR2), and has been studied for its potential therapeutic applications .

Preparation Methods

The synthesis of Des-AA1,2,4,13-[D-Trp8]SRIF involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process includes the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The specific reaction conditions, such as the choice of protecting groups and coupling reagents, are optimized to ensure high yield and purity .

Chemical Reactions Analysis

Des-AA1,2,4,13-[D-Trp8]SRIF undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and various amino acid derivatives for substitution reactions. The major products formed from these reactions are modified peptides with altered biological activities .

Scientific Research Applications

Des-AA1,2,4,13-[D-Trp8]SRIF has been extensively studied for its applications in various fields:

Mechanism of Action

Des-AA1,2,4,13-[D-Trp8]SRIF exerts its effects by binding to somatostatin receptors, particularly SSTR2. Upon binding, it inhibits the activity of adenylyl cyclase, leading to a decrease in cyclic AMP levels. This results in the inhibition of hormone secretion and cell proliferation. The compound also activates phosphotyrosine phosphatase and phospholipase C, further modulating cellular signaling pathways .

Comparison with Similar Compounds

Des-AA1,2,4,13-[D-Trp8]SRIF is unique due to its specific amino acid modifications, which enhance its binding affinity and selectivity for SSTR2. Similar compounds include:

These analogs are studied to understand the structure-activity relationships and to develop more effective therapeutic agents.

Properties

Molecular Formula

C62H79N13O14S2

Molecular Weight

1294.5 g/mol

IUPAC Name

(4R,7R,10S,13R,16S,19S,22S,25R,28S,31S)-31-amino-16-(4-aminobutyl)-28-(2-amino-2-oxoethyl)-10,22,25-tribenzyl-7,13-bis[(1R)-1-hydroxyethyl]-19-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30-nonaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29-nonazacyclodotriacontane-4-carboxylic acid

InChI

InChI=1S/C62H79N13O14S2/c1-34(76)51-60(86)72-46(28-38-20-10-5-11-21-38)59(85)75-52(35(2)77)61(87)73-49(62(88)89)33-91-90-32-41(64)53(79)68-48(30-50(65)78)58(84)70-44(26-36-16-6-3-7-17-36)55(81)69-45(27-37-18-8-4-9-19-37)56(82)71-47(29-39-31-66-42-23-13-12-22-40(39)42)57(83)67-43(54(80)74-51)24-14-15-25-63/h3-13,16-23,31,34-35,41,43-49,51-52,66,76-77H,14-15,24-30,32-33,63-64H2,1-2H3,(H2,65,78)(H,67,83)(H,68,79)(H,69,81)(H,70,84)(H,71,82)(H,72,86)(H,73,87)(H,74,80)(H,75,85)(H,88,89)/t34-,35-,41-,43+,44-,45+,46+,47+,48+,49+,51-,52-/m1/s1

InChI Key

AQDRYTXOCJPYQG-WJYXJFIFSA-N

Isomeric SMILES

C[C@H]([C@@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@@H](CSSC[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)N)C(=O)O)[C@@H](C)O)CC6=CC=CC=C6)O

Canonical SMILES

CC(C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)N)C(=O)O)C(C)O)CC6=CC=CC=C6)O

Origin of Product

United States

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